molecular formula C17H15N3O4 B2439110 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 874192-68-4

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2439110
CAS No.: 874192-68-4
M. Wt: 325.324
InChI Key: CQOXQFBMIFRQRN-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It belongs to the 1,2,5-oxadiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their versatile biological activities and ability to serve as bioisosteres for carboxylic acids, esters, and amides . This specific derivative is part of a valuable series of 1,2,5-oxadiazole-based benzamides that have demonstrated promising potential as antiplasmodial agents. Research indicates that closely related analogues, such as 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, exhibit excellent activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum , the parasite responsible for malaria, with low nanomolar IC50 values and high selectivity indices in cytotoxicity assays . The presence of the 1,2,5-oxadiazole (furazan) core and the benzamide substituent makes this compound a critical intermediate for exploring structure-activity relationships (SAR) and optimizing properties like passive permeability and binding affinity to biological targets. Researchers value this compound for developing novel therapeutic agents and for probing complex biochemical pathways. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and adhere to their institution's chemical handling protocols before use.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)15-16(20-24-19-15)18-17(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOXQFBMIFRQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has shown promising results in anticancer studies. Research indicates that compounds with oxadiazole structures can inhibit the growth of various cancer cell lines by targeting specific molecular pathways.

  • Mechanism of Action : The compound is believed to interact with enzymes involved in DNA synthesis and repair, such as thymidylate synthase. This interaction can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against glioblastoma cell lines, with some compounds showing over 80% growth inhibition .
    • In vivo studies using genetically modified models have indicated that these compounds can effectively reduce tumor size and improve survival rates in treated subjects .

Antimicrobial Applications

The compound also exhibits antimicrobial properties, making it relevant in the development of new antibiotics.

  • Mechanism of Action : Similar to its anticancer effects, the antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
  • Case Studies :
    • Research has shown that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy .
    • Compounds were tested for their inhibitory effects on lipoxygenase activity, which is crucial for inflammatory responses in bacterial infections .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its therapeutic potential.

PropertyValue
LogP3.6679
Polar Surface Area75.347
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest favorable characteristics for drug-like behavior, including adequate lipophilicity for cellular penetration and sufficient hydrogen bonding capabilities for target interactions.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and benzamide group play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
  • **N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
  • **N-(4-(3,4-dimethoxyphenyl)-1,2,5-thiadiazol-3-yl)benzamide

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that belongs to the oxadiazole class of heterocycles, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.35 g/mol
  • LogP : 3.6679
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

Chemical Structure

The compound features a benzamide core with an oxadiazole ring and a dimethoxyphenyl substituent, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells. The presence of specific substituents on the oxadiazole ring appears to enhance cytotoxicity against these cell lines.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of several oxadiazole derivatives, this compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Induction of oxidative stress leading to apoptosis.
  • Modulation of signaling pathways related to cancer cell survival.

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of oxadiazole derivatives. The compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparative Studies

A comparative analysis of various oxadiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced biological activity. This compound was among the most effective in inhibiting cell growth across multiple cancer types.

Compound NameIC50 (µM)Cancer Cell Line
This compound1.5MCF-7
Doxorubicin2.0MCF-7
Other Oxadiazole Derivative5.0HeLa

Summary of Findings

The presence of the dimethoxyphenyl group is crucial for enhancing the compound's lipophilicity and facilitating better interaction with cellular targets. This structural feature contributes significantly to its overall potency as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide?

The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting a 3,4-dimethoxyphenyl-substituted 1,2,5-oxadiazol-3-amine precursor with benzoyl chloride derivatives in dry DMF under NaH catalysis. For example, analogous compounds (e.g., N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide) are prepared by refluxing the oxadiazole amine with substituted benzoyl chlorides, followed by recrystallization from dichloromethane to yield pure solids . Key parameters include:

  • Reaction conditions : Anhydrous DMF, 0°C to room temperature.
  • Purification : Recrystallization (CH₂Cl₂/hexane) or column chromatography.
  • Yield optimization : Stoichiometric control of NaH and acyl chloride.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

Structural validation requires:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and oxadiazole ring carbons (δ 160–170 ppm).
  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1240–1300 cm⁻¹).
  • HRMS (ESI-) : Exact mass matching the molecular formula (e.g., [M-H]⁻ ion for C₁₈H₁₆N₃O₄⁻ at m/z 338.1142) .

Advanced Research Questions

Q. How do substituents on the benzamide moiety influence antiplasmodial activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the meta or para positions of the benzamide ring enhance antiplasmodial potency. For instance, N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (IC₅₀ = 0.8 µM) outperforms unsubstituted analogs (IC₅₀ >10 µM) due to improved target binding and metabolic stability . Key findings:

  • Para-substitution : Enhances solubility but may reduce membrane permeability.
  • Meta-substitution : Balances lipophilicity and target engagement.

Q. What computational strategies elucidate the binding mechanism of this compound with STAT3?

Molecular docking and molecular dynamics (MD) simulations are used to predict interactions with the STAT3-SH2 domain. For analogs like N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide, docking studies identify hydrogen bonding with Lys591 and hydrophobic interactions with Phe716. MD simulations (50 ns) validate stability, while enzyme kinetics confirm dose-dependent inhibition (IC₅₀ = 17.7 µM) .

Q. How does this compound interact with microbial targets, and what in vitro assays validate its efficacy?

In antimicrobial assays, oxadiazole derivatives exhibit MIC values of 2–16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). For example, OZE-II (a structural analog) prolongs C. elegans survival by 40% in infection models. Key assays include:

  • Broth microdilution : Determines MIC against Gram-positive pathogens.
  • Nematode survival assays : Evaluates in vivo efficacy .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ or MIC values may arise from variations in:

  • Assay conditions : Differences in pH, serum content, or incubation time.
  • Cell lines : Tumor cell heterogeneity (e.g., STAT3 expression levels).
  • Compound purity : Residual solvents or byproducts.
    Recommendations : Standardize protocols (CLSI guidelines), use internal controls, and validate purity via HPLC .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF vapors.
  • Storage : In airtight containers at 4°C, away from light .

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